3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde
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Overview
Description
3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde is an organic compound with a complex structure that includes ethoxy, phenoxy, propoxy, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form the intermediate 3-[3-(4-ethoxyphenoxy)propoxy]benzaldehyde. This intermediate is then further reacted with methoxybenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy, phenoxy, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzoic acid.
Reduction: 3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy and methoxy groups may also contribute to the compound’s overall reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methylphenoxy)propoxy]-4-methoxybenzaldehyde
- 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde
Uniqueness
3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-3-22-16-6-8-17(9-7-16)23-11-4-12-24-19-13-15(14-20)5-10-18(19)21-2/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAWDDZSNTZRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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